2-Chloroethyl laurate

Overview

Description

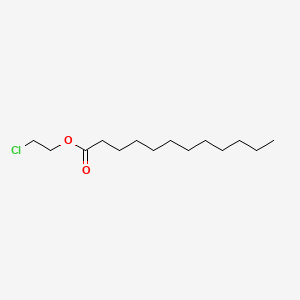

2-Chloroethyl laurate is a chemical compound with the molecular formula C14H27ClO2 . It is also known as Lauric Acid 2-Chloroethyl Ester .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 262.816 Da and the monoisotopic mass is 262.169952 Da .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . Its molecular weight is 262.82 g/mol . More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications

1. Pharmaceutical and Cosmetic Industry

2-Chloroethyl laurate has applications in the pharmaceutical and cosmetic industries. A study focused on the preparation and characterization of cellulose laurate ester through transesterification, highlighting its potential in pharmaceutical formulations and possibly in cosmetic applications due to its improved thermal stability and hydrophobic properties (Wen et al., 2017).

2. Food Industry

The compound's potential as a food additive has been explored. Erythorbyl laurate, a derivative, was studied for its interfacial characteristics and antioxidant activity, indicating its applicability as a multi-functional food additive, especially in enhancing the stability of food products (Park et al., 2017).

3. Agriculture and Animal Husbandry

In the field of agriculture and animal husbandry, studies have investigated the effects of sodium laurate on ruminal fermentation and nutrient digestibility in dairy cows. This highlights its potential in improving animal feed efficiency and overall health (Hristov et al., 2004).

4. Biotechnology

This compound has been used in biotechnological applications, particularly in the synthesis of bioactive compounds. An example is the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from excess activated sludge, where sodium laurate was used as the sole carbon substrate (Shen et al., 2015).

5. Environmental Science

The use of this compound in environmental science is evident in studies exploring the optimal formation of hexyl laurate by Lipozyme IM-77 in solvent-free systems, which can be significant in developing environmentally friendly chemical processes (Chang et al., 2006).

6. Chemical Industry

In the chemical industry, the compound finds use in the synthesis of asphalt emulsifiers, as shown in the study of a novel betaine type asphalt emulsifier synthesized from lauric acid (Shi et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Chloroethyl laurate is the lipid bilayer of cell membranes . It is suggested that this compound interacts with these membranes, leading to changes in their properties and functions .

Mode of Action

This compound’s mode of action involves its interaction with the lipid bilayer of cell membranes. It is believed to induce membrane leakiness in a concentration-dependent manner . This interaction can lead to changes in the permeability of the cell membrane, allowing for enhanced absorption of certain molecules .

Biochemical Pathways

It is suggested that it may influence the paracellular pathway for small molecules in the intestinal epithelial cell model . This is achieved by opening the tight junctions through the reversible relocation of claudin-5 .

Pharmacokinetics

Its ability to enhance the absorption of hydrophilic molecules over the gastrointestinal epithelium suggests it may have favorable absorption properties

Result of Action

The molecular and cellular effects of this compound’s action seem to involve an increase in paracellular permeability for molecules up to a certain molecular mass . This is achieved by the retrieval of claudin-5 from tight junctions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its ability to induce membrane leakiness . Additionally, the presence of other molecules, such as oleate, can enhance the influx rate of certain molecules, thereby influencing the action of this compound .

Properties

IUPAC Name |

2-chloroethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRUSMUBWUQYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215227 | |

| Record name | Dodecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64919-15-9 | |

| Record name | 2-Chloroethyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064919159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64919-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R15Z9J9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

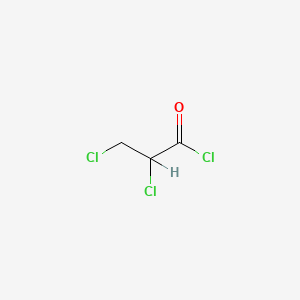

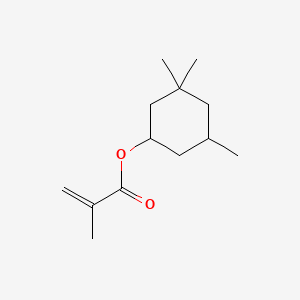

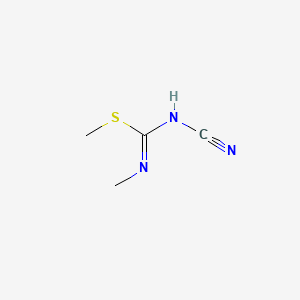

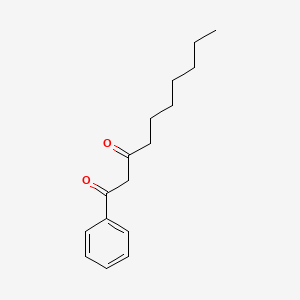

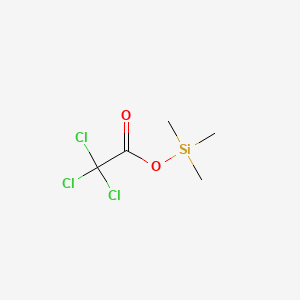

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)